p-Menthan-4-ol
Overview
Description
p-Menthan-4-ol: is a naturally occurring monoterpene alcohol found in essential oils from various plants, such as Melaleuca alternifolia (tea tree oil) and Origanum majorana (marjoram) . It is known for its characteristic odor and has been widely used in fragrances, flavoring agents, and cosmetics . Additionally, this compound exhibits various biological activities, including anti-inflammatory and anti-fungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation: One method involves the epoxidation of terpinen-4-ol using peroxycarboxylic acids, such as peracetic acid or peroxylauric acid.
Tosylation and Nucleophilic Substitution: Another method involves the tosylation of terpinen-4-ol followed by nucleophilic substitution to produce trans-epoxides.
Industrial Production Methods: Industrial production of p-Menthan-4-ol typically involves the extraction of essential oils from plants, followed by purification processes such as distillation and chromatography . Synthetic biology approaches are also being explored to enable large-scale production of this compound in microbial systems .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert this compound to its corresponding alcohols and diols.
Substitution: Tosylation followed by nucleophilic substitution is a common reaction for modifying this compound.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., peracetic acid, peroxylauric acid).
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tosyl chloride and nucleophiles such as sodium acetate.
Major Products:
Epoxides: 1,2-epoxy-p-menthan-4-ol.
Diols: p-menthane-1,2,4-triol.
Scientific Research Applications
Chemistry: p-Menthan-4-ol is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals .
Biology: It has been studied for its anti-inflammatory and anti-fungal properties, making it a potential candidate for developing new therapeutic agents .
Medicine: Research has shown that this compound can inhibit the growth of human melanoma cells, indicating its potential use in cancer treatment .
Industry: this compound is widely used in the production of fragrances, flavoring agents, and cosmetics due to its pleasant odor and biological activities .
Mechanism of Action
p-Menthan-4-ol exerts its effects primarily through interactions with various molecular targets and pathways. For example, it activates the cold-sensitive TRPM8 receptors in the skin, causing a cooling sensation . Additionally, it may exhibit analgesic properties via kappa-opioid receptor agonism .
Comparison with Similar Compounds
Carvone: Another monoterpene with a characteristic odor, used in flavoring and fragrances.
Limonene: A monoterpene hydrocarbon with applications in cleaning products and as a solvent.
Uniqueness: this compound is unique due to its specific combination of biological activities, including anti-inflammatory, anti-fungal, and potential anti-cancer properties . Its ability to activate TRPM8 receptors also sets it apart from other similar compounds .
Properties
IUPAC Name |
4-methyl-1-propan-2-ylcyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(2)10(11)6-4-9(3)5-7-10/h8-9,11H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKGCZOYSGKTLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282928 | |
Record name | 4-Methyl-1-(1-methylethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470-65-5 | |
Record name | 4-Methyl-1-(1-methylethyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1-(1-methylethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Menthan-4-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035726 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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